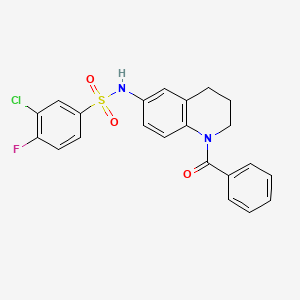

![molecular formula C18H24N2OS2 B6582566 N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049030-55-8](/img/structure/B6582566.png)

N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiazole, on the other hand, is a heterocyclic compound that contains a five-membered ring made up of one sulfur and one nitrogen atom . They are found in many potent biologically active compounds .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Thiazole also has a planar structure and is aromatic .Chemical Reactions Analysis

Thiophene and its derivatives undergo various chemical reactions. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has a wide range of potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and can be used in the study of these diseases. Additionally, this compound can be used in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the study of cardiovascular diseases, such as hypertension and atherosclerosis. This compound can also be used in the study of diabetes and obesity.

Mécanisme D'action

Target of Action

The primary targets of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a wide range of biological effects . The specific interactions of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide with its targets, and the resulting changes, are yet to be elucidated.

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities

Pharmacokinetics

Thiazole derivatives are known to have varying pharmacokinetic properties, influencing their bioavailability

Result of Action

As a thiazole derivative, it may exhibit a range of effects depending on its specific targets and mode of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity

Avantages Et Limitations Des Expériences En Laboratoire

N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, this compound has been found to have several biochemical and physiological effects, which makes it useful for studying a variety of diseases and conditions. Finally, this compound is relatively stable and can be stored for long periods of time.

However, there are also some limitations to using this compound in laboratory experiments. One limitation is that the mechanism of action of this compound is not yet fully understood. Additionally, this compound is not easily soluble in water, which can make it difficult to use in certain experiments. Finally, this compound is relatively expensive, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for the use of N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide. One potential direction is to develop new methods for synthesizing this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, this compound could be used in the development of new drugs and treatments for various diseases and conditions. Finally, this compound could be used in the development of new diagnostic tools and tests for various diseases and conditions.

Méthodes De Synthèse

N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can be synthesized via a two-step process. The first step involves the reaction of 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl chloride with cycloheptyl amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired amide derivative. The second step involves the reaction of the amide derivative with propionic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound.

Analyse Biochimique

Biochemical Properties

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to altered cellular redox states. Additionally, the compound may bind to specific receptors on cell membranes, influencing signal transduction pathways.

Cellular Effects

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

The molecular mechanism of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy homeostasis and redox balance.

Transport and Distribution

The transport and distribution of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of N-cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure.

Propriétés

IUPAC Name |

N-cycloheptyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS2/c1-13-19-18(15-9-6-12-22-15)16(23-13)10-11-17(21)20-14-7-4-2-3-5-8-14/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPAOYZHIRHQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2CCCCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6582488.png)

![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B6582496.png)

![N-(4-{2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6582501.png)

![2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6582510.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6582512.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B6582517.png)

![4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6582523.png)

![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6582524.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)

![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)

![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)